![molecular formula C17H24N2O4S B4987061 N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide
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Overview
Description
N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide is a chemical compound used in scientific research for its potential therapeutic applications. It is a member of the sulfonamide family of compounds and has been shown to have promising effects in various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, as well as modulating the activity of certain signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. However, one limitation is the limited understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide. One area of interest is in understanding its mechanism of action and identifying its molecular targets. Another area of interest is in developing more potent and selective analogs of the compound for use in therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of the compound in animal and human studies.
Synthesis Methods
The synthesis of N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide involves a multistep process. The starting material is 4-[(4-methylpiperidin-1-yl)sulfonyl]phenol, which is reacted with allyl bromide to form the allyl ether. The resulting product is then reacted with chloroacetic acid to form the final compound.
Scientific Research Applications
N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide has been studied for its potential therapeutic applications in a variety of areas. One area of interest is in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-10-18-17(20)13-23-15-4-6-16(7-5-15)24(21,22)19-11-8-14(2)9-12-19/h3-7,14H,1,8-13H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRERNAKIIVIOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide |
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